N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound It is characterized by the presence of a butyl group, a dichlorophenyl group, and a methylsulfonyl group attached to a glycinamide backbone
Properties
IUPAC Name |
N-butan-2-yl-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-4-9(2)16-13(18)8-17(21(3,19)20)10-5-6-11(14)12(15)7-10/h5-7,9H,4,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFMSRORGOPZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Glycinamide Backbone: Starting with glycine, the amide bond is formed using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added using a sulfonyl chloride reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-N~2~-(3,4-dichlorophenyl)glycinamide: Lacks the methylsulfonyl group.
N-butan-2-yl-N~2~-(methylsulfonyl)glycinamide: Lacks the dichlorophenyl group.
N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the butyl group.
Uniqueness
N-butan-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness could be leveraged in designing new materials or pharmaceuticals with targeted properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
